Attenuated Activity at P2Y2 and GPR17 Receptors Compared to a Potent Dual Antagonist
4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide exhibits minimal inhibitory activity at the P2Y2 receptor (IC50 > 10000 nM) [1]. In contrast, the optimized dual antagonist P2Y2R/GPR17 antagonist 1 (Compound 14m) demonstrates significantly higher potency with an IC50 of 3170 nM against the same target [2]. This >3-fold difference in potency highlights the importance of specific structural features for effective target engagement.
| Evidence Dimension | P2Y2 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | > 10000 nM |
| Comparator Or Baseline | P2Y2R/GPR17 antagonist 1 (Compound 14m): 3170 nM |
| Quantified Difference | > 3.15-fold lower potency for target compound |
| Conditions | Cell-based assay using 1321N1 human astrocytoma cells expressing P2Y2 receptor |
Why This Matters
This data allows researchers to select the appropriate compound based on required potency; the target compound serves as a low-activity control or a starting scaffold for optimization, whereas the comparator is a validated tool for potent P2Y2 antagonism.
- [1] MolBIC Database. Bioactivity Information for 4-methyl-N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]benzamide (IT0517773). View Source
- [2] MedChemExpress. P2Y2R/GPR17 antagonist 1 (Compound 14m) Product Datasheet. View Source
